

An In-depth Technical Guide to the Chemical Properties of Irgacure 2959

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Irgacure 2959 is a highly efficient, non-yellowing radical photoinitiator widely utilized in UV curing systems.[1][2] Its low odor, low volatility, and biocompatibility make it particularly suitable for applications in biomedical research, drug delivery, and the fabrication of cell-laden hydrogels.[3][4] This guide provides a comprehensive overview of the core chemical properties, reaction mechanisms, and relevant experimental protocols for Irgacure 2959.

Core Chemical and Physical Properties

The fundamental properties of Irgacure 2959 are summarized in the table below, providing a clear reference for researchers and developers.



Property	Value
IUPAC Name	2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one[4][5]
Synonyms	Photoinitiator 2959, Darocur 2959[4][6]
CAS Number	106797-53-9[4][7]
Molecular Formula	C12H16O4[4]
Molecular Weight	224.25 g/mol [4][8]
Appearance	White to off-white crystalline powder[6][9]
Melting Point	88-90 °C[1][10]
Boiling Point	405 °C at 760 mmHg[1][11]
Flash Point	>100 °C[8][9]
UV Absorption Max (λmax)	~275-280 nm[3][5][7][12]
Molar Extinction Coefficient	Reduced at 365 nm (4 M ⁻¹ cm ⁻¹)[12]

Solubility

The solubility of Irgacure 2959 in various solvents is a critical factor for its application in different formulations. While it is sparingly soluble in water, it dissolves well in several organic solvents.



Solvent	Solubility (g/100 g solution at 20°C)
Methanol	>50[8][9]
Ethanol	10[8][9]
Acetone	15[8][9]
Ethyl Acetate	5[8][9]
Butyl Acetate	3[8][9]
Water	~1 (7.6 g/L at 25°C)[9][10]
Dimethyl Sulfoxide (DMSO)	30 mg/mL[5]
Dimethylformamide (DMF)	30 mg/mL[5]

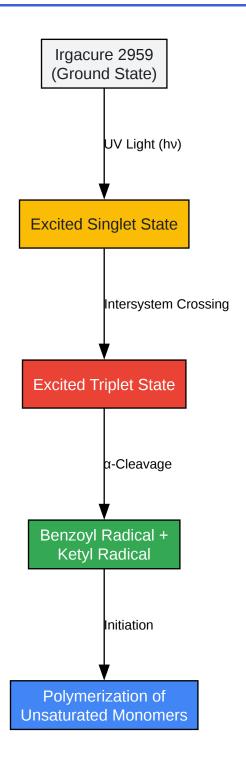
Irgacure 2959 is often dissolved in methanol for stock solutions in biological applications, which is then further diluted in aqueous media.[2][13] For cytotoxicity assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to avoid the toxicity associated with methanol.[14][15]

Photopolymerization Mechanism

Irgacure 2959 is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon absorption of UV light to generate free radicals.[3] This process, known as α -cleavage, is highly efficient and initiates the polymerization of unsaturated monomers and prepolymers.

Upon UV irradiation, Irgacure 2959 is excited from its ground state to an excited singlet state, which then undergoes intersystem crossing to a triplet state.[3][16] This triplet state rapidly dissociates into a benzoyl radical and a ketyl radical.[3][5] The benzoyl radical is the primary species that initiates the polymerization chain reaction by attacking the double bonds of monomers like acrylates.[3]





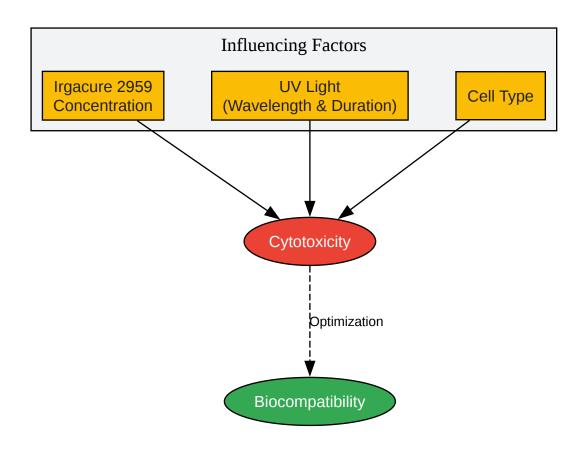
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Caption: Photopolymerization mechanism of Irgacure 2959.

Cytotoxicity and Biological Considerations



The biocompatibility of Irgacure 2959 is a key reason for its widespread use in tissue engineering and 3D bioprinting. However, both the photoinitiator itself and the UV light used for curing can induce cytotoxicity.[12][17] The concentration of Irgacure 2959 and the duration of UV exposure are critical parameters that need to be optimized to ensure cell viability.[17] Studies have shown that at concentrations above 0.02% (w/v), the cytotoxicity of Irgacure 2959 increases significantly.[17]



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Caption: Factors influencing the cytotoxicity of Irgacure 2959.

Experimental Protocols Photopolymerization of a Hydrogel

This protocol describes a general procedure for the photopolymerization of a polyethylene glycol diacrylate (PEGDA) hydrogel using Irgacure 2959.

Preparation of Photoinitiator Stock Solution:

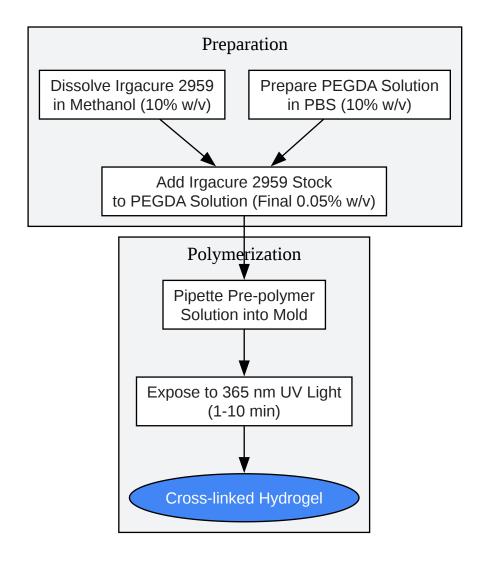
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- Dissolve Irgacure 2959 in sterile methanol to a concentration of 10% (w/v) (100 mg/mL).
 [13]
- Store the stock solution at 2-8°C and use within two weeks.[2][13]
- Preparation of Pre-polymer Solution:
 - Prepare a 10% (w/v) solution of PEGDA in a suitable buffer (e.g., phosphate-buffered saline, PBS).
 - \circ Add the Irgacure 2959 stock solution to the pre-polymer solution to achieve a final concentration of 0.05% (w/v). For example, add 5 μ L of the 10% stock solution to 1 mL of the PEGDA solution.
- Photopolymerization:
 - Place the pre-polymer solution into a mold.
 - Expose the solution to UV light at a wavelength of 365 nm. The exposure time will depend
 on the light intensity and the desired hydrogel properties, but typically ranges from 1 to 10
 minutes.[12]





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Caption: Experimental workflow for hydrogel photopolymerization.

Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of Irgacure 2959 on a cell line using a colorimetric assay.

- Cell Seeding:
 - Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of the experiment.[18]

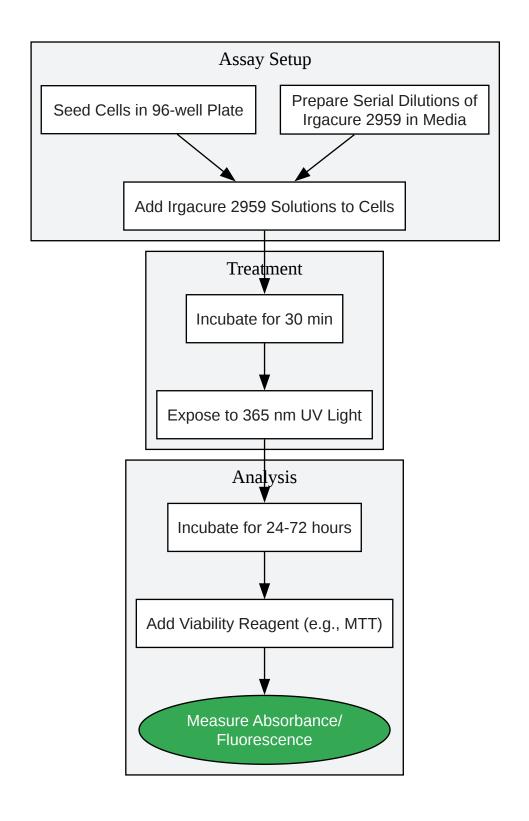
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- Preparation of Irgacure 2959 Solutions:
 - Dissolve Irgacure 2959 directly in complete cell culture medium to prepare a series of concentrations (e.g., 0.01%, 0.02%, 0.04%, 0.08%, 0.16% w/v).[17]
 - Sterilize the solutions by passing them through a 0.2 μm syringe filter.[17]
- Cell Treatment and UV Exposure:
 - Remove the growth medium from the cells and add the prepared Irgacure 2959 solutions.
 - Incubate for 30 minutes to allow for diffusion.[17]
 - Expose the plate to UV light (365 nm) for a defined period (e.g., 1, 3, or 5 minutes).[17]
 Include controls with no Irgacure 2959 and no UV exposure.
- Assessment of Cell Viability:
 - Incubate the cells for a specified period (e.g., 24-72 hours).
 - Assess cell viability using a suitable assay, such as an MTT or PrestoBlue assay, following the manufacturer's instructions. Read the absorbance or fluorescence using a plate reader.





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Caption: Workflow for a cytotoxicity assessment of Irgacure 2959.



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